molecular formula C18H22N2O3S B14937806 N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide

Cat. No.: B14937806
M. Wt: 346.4 g/mol
InChI Key: CNFZOQMIBZJSMA-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide is an organic compound that features a benzyl group, a methyl group, and a sulfonamide group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide typically involves the reaction of N-methylbenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the benzyl and methyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and provides unique opportunities for its use in various applications .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzyl-N-methyl-3-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C18H22N2O3S/c1-15-8-10-17(11-9-15)24(22,23)19-13-12-18(21)20(2)14-16-6-4-3-5-7-16/h3-11,19H,12-14H2,1-2H3

InChI Key

CNFZOQMIBZJSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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